molecular formula C8H8ClNO2 B046927 Methyl 2-amino-5-chlorobenzoate CAS No. 5202-89-1

Methyl 2-amino-5-chlorobenzoate

Cat. No. B046927
CAS RN: 5202-89-1
M. Wt: 185.61 g/mol
InChI Key: IGHVUURTQGBABT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-amino-5-chlorobenzoate involves several steps starting from specific precursors. In one approach, the compound was synthesized in three steps with an overall yield of 68.5% using methyl 4-chloropicolinate as the starting material, showcasing a simple and feasible method for large-scale preparation (Liao Jian-qiao, 2010).

Molecular Structure Analysis

Structural elucidation techniques such as FT-IR and X-ray Diffraction have been utilized to determine the molecular structure of related compounds. These techniques help in understanding the bonding and configuration, essential for assessing the compound's reactivity and properties (M. Hanif et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-amino-5-chlorobenzoate demonstrate its reactivity towards various reagents and conditions. For instance, the reactions of 2-amino-5-chlorobenzophenone have been studied, showing the formation of different products under specific conditions, highlighting the compound's chemical versatility (N. Nudelman & R. G. Waisbaum, 1997).

Scientific Research Applications

  • Allosteric Enhancer Activity : A study by Romagnoli et al. (2012) found that the 5-aryl group in certain thiophenes, which are structurally related to Methyl 2-amino-5-chlorobenzoate, significantly enhances allosteric enhancer activity at the A1 adenosine receptor (Romagnoli et al., 2012).

  • Synthesis Methods : Willemsens et al. (2004) developed a method for synthesizing a compound related to Methyl 2-amino-5-chlorobenzoate, useful in the synthesis of the enterokinetic agent R108512, without hazardous chemicals or low temperature reactions (Willemsens et al., 2004).

  • Supramolecular Chemistry : Khalib et al. (2014) investigated the hydrogen bonding and noncovalent interactions in compounds similar to Methyl 2-amino-5-chlorobenzoate, which form 1D-3D framework structures (Khalib et al., 2014).

  • Antibacterial Activity : Osarodion (2020) discovered that novel complexes of a compound structurally related to Methyl 2-amino-5-chlorobenzoate exhibit considerable antibacterial activity against various microorganisms (Osarodion, 2020).

  • Nonlinear Optical Materials : Babu et al. (2017) reported that 2-Amino 4-methylpyridinium 3-chlorobenzoate, a compound related to Methyl 2-amino-5-chlorobenzoate, is a phase-matchable organic nonlinear optical material with potential applications in optoelectronics devices (Babu et al., 2017).

Safety And Hazards

“Methyl 2-amino-5-chlorobenzoate” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

methyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHVUURTQGBABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199992
Record name Methyl 5-chloroanthranilate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chlorobenzoate

CAS RN

5202-89-1
Record name Methyl 2-amino-5-chlorobenzoate
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Record name Methyl 5-chloroanthranilate
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Record name Methyl 5-chloroanthranilate
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Record name Methyl 5-chloroanthranilate
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Synthesis routes and methods I

Procedure details

A solution of hydrogen chloride (27.1 g) in methanol (192.2 g) is stirred at room temperature and 2-amino-4-chlorobenzoic acid (25 g) is added. The mixture is heated under reflux for 10 hours, then cooled and neutralised with a solution of sodium carbonate (20 g) in water (200 ml). The solid is filtered off, washed with water, and dried in vacuo at 65° C. to give methyl 2-amino-5-chlorobenzoate (15.5 g).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
192.2 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 liter of glacial acetic acid and 10 liters of ice-water are added to a solution of 2.0 kg of methyl 2-aminobenzoate in 15 liters of dichloromethane. 1.9 kg of calcium hypochlorite are added at 10° with vigorous stirring, during which the temperature should not rise above 15°. The mixture is stirred for a further 6 hours and left to stand for 16 hours. The dichloromethane is separated off, the aqueous phase is washed with dichloromethane, and the combined organic phases are washed with a 10% Na2SO3 solution (warming!). The combined dichloromethane phases are stirred with 2 kg of silica gel, 200 g of activated carbon and 2 kg of sodium sulfate. The phases are separated, the dichloromethane is removed, 10 liters of nhexane are added, the mixture is left to stand at 0-5° for 16 hours, and the product is separated off, giving 1.6 kg of methyl 2-amino-5-chlorobenzoate (“1”).
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
1.9 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 5-chloroisatoic anhydride (10 g, 50.61 mmol) in methanol (200 ml) was added DMAP (615 mg, 5.03 mmol) and the reaction mixture was heated to reflux for 3 h. The reaction mixture was cooled to rt and concentrated in vacuo. The residue was dissolved in EtOAc and washed with 0.1M HCl solution (3×), brine, dried over MgSO4, filtered and concentrated in vacuo to give the desired product (9.25 g, 97%) as a white solid which did not require further purification. 1H NMR (DMSO-d6, 300 MHz): δ 7.64 (d, J=2.5 Hz, 1H), 7.30 (dd, J=2.5, 9.0 Hz, 1H), 6.82 (d, J=9.0 Hz, 1H), 6.78 (br s, 2H), 3.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
615 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

To a suspension of 5-chloroanthranilic acid (6.1 g) in AcOEt-MeOH (20 ml+10 ml), a solution of an excess amount of diazomethane in ether (50 ml) was added at 0° C. After termination of reaction, reaction solvent was evaporated to dryness to give the title compound (6.6 g) having the following physical data.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-chlorobenzoate
Reactant of Route 4
Methyl 2-amino-5-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-5-chlorobenzoate

Citations

For This Compound
60
Citations
YB Shi, S Xia, FF He, HB Wang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C8H8ClNO2, is almost planar, with an rms deviation of 0.0410 Å from the plane through the non-hydrogen atoms. In the crystal structure, intermolecular N—H⋯O …
Number of citations: 1 scripts.iucr.org
CS Zhao, MY Wu, F Li, L Liu, Y Le - Zeitschrift für Kristallographie …, 2017 - degruyter.com
… Preparation of methyl 2-acetamido-5-chlorobenzoate: To a solution of methyl 2-amino-5-chlorobenzoate (4.3 g, 0.027 mol) and K2CO3 (19.2 g, 0.139 mol) in acetone (90 mL), acetyl …
Number of citations: 2 www.degruyter.com
K Kondo, H Ogawa, H Yamashita, H Miyamoto… - Bioorganic & medicinal …, 1999 - Elsevier
We previously reported a series of benzazepine derivatives as orally active nonpeptide arginine vasopressin (AVP) V 2 receptor antagonists. After the lead structure OPC-31260 was …
Number of citations: 142 www.sciencedirect.com
EJ Cragoe Jr, MD BEALOR, CM ROBB… - The Journal of …, 1953 - ACS Publications
… stirred mechanicallyand treatedwith a solution of methyl 2-amino-5-chlorobenzoate (70 g., 0.38 mole )in concentrated hydrochloric acid (69 ml., 0.8 mole) and water (400 ml.). A solution …
Number of citations: 14 pubs.acs.org
CP Joshua, GE Lewis - Australian Journal of Chemistry, 1967 - CSIRO Publishing
Two chloro and two methyl derivatives of azobenzene-2-carboxylic acid have been found to yield the corresponding derivatives of benzo[c]cinnoline-4- carboxylic acid in good yields …
Number of citations: 5 www.publish.csiro.au
D Joseph-McCarthy, K Parris, A Huang… - Journal of medicinal …, 2005 - ACS Publications
… This acid chloride is then coupled with methyl 2-amino-5-chlorobenzoate to give the amide, which underwent basic hydrolysis using LiOH·H 2 O to give 10 (Scheme 3). …
Number of citations: 35 pubs.acs.org
AS Lindsey - Journal of the Chemical Society, Perkin Transactions 1, 1972 - pubs.rsc.org
… Compound (11) was synthesised independently by condensing methyl 2-nitrosobenzoate with methyl 2amino-5-chlorobenzoate to give the azo-derivative (VI ; R = Me), which was …
Number of citations: 2 pubs.rsc.org
A Asagarasu, T Matsui, H Hayashi… - Journal of medicinal …, 2010 - ACS Publications
We have prepared a series of quinazolinone derivatives linked with piperazinylquinoline for the treatment of irritable bowel syndrome (IBS). Using pharmacophore analysis, we …
Number of citations: 32 pubs.acs.org
T Mori, K Ujihara, O Matsumoto, K Yanagi… - Journal of Fluorine …, 2007 - Elsevier
… To a stirred solution of methyl 2-amino-5-chlorobenzoate (3.8 g) and triethylamine (3.2 g) in dry chloroform (50 ml) was added dropwise trifluoromethanesulfonic anhydride (8.7 g) below …
Number of citations: 50 www.sciencedirect.com
R Conners, F Schambach, J Read, A Cameron… - Molecular and …, 2005 - Elsevier
… Methyl-2-oxamato-5-chlorobenzoate (MOCB) was synthesised as follows: 1.0 g of methyl-2-amino-5-chlorobenzoate was dissolved in dry chloroform (20 ml) containing 2.2 equivalents (…
Number of citations: 83 www.sciencedirect.com

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